molecular formula C17H20N2O4S2 B2539085 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide CAS No. 922004-78-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2539085
CAS No.: 922004-78-2
M. Wt: 380.48
InChI Key: OIYXVZQSEUCBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings, and a thiophene sulfonamide moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate benzene derivative and an oxazepine precursor under acidic or basic conditions.

    Introduction of the Thiophene Sulfonamide Moiety: This step involves the sulfonation of a thiophene derivative followed by the coupling of the sulfonated thiophene with the benzoxazepine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide
  • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide

Uniqueness

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is unique due to its specific combination of a benzoxazepine core and a thiophene sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is a complex organic compound belonging to the oxazepine class. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique benzoxazepine structure characterized by a seven-membered ring containing nitrogen and oxygen atoms. The presence of dimethyl and oxo groups contributes to its chemical complexity and potential reactivity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H22N2O3S
Molecular Weight342.44 g/mol
CAS Number921791-39-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of metalloenzymes such as carbonic anhydrase (CA) isoforms. In vitro studies indicated that it effectively inhibits hCA II and hCA IX isoforms with Ki values ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX .
  • Antiproliferative Activity : Research has demonstrated its efficacy against cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The compound induced apoptosis in MCF-7 cells by enhancing the expression of pro-apoptotic proteins like Bax while reducing anti-apoptotic proteins like Bcl-2 .

Biological Activity Studies

Several studies have evaluated the biological activities of this compound:

Anticancer Activity

A study focused on the antiproliferative effects against MCF-7 and Caco-2 cell lines found that the compound exhibited significant cytotoxicity with IC50 values indicating strong activity against these cancer types .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to MCF-7 cells. The study reported a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells correlating with elevated levels of active caspases .

Case Study 2: Antimicrobial Assessment

A series of experiments evaluated the antimicrobial efficacy against common pathogens. The compound was tested using the broth microdilution method against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potent antimicrobial activity comparable to standard antibiotics .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-4-12-6-8-15(24-12)25(21,22)19-11-5-7-14-13(9-11)18-16(20)17(2,3)10-23-14/h5-9,19H,4,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYXVZQSEUCBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.